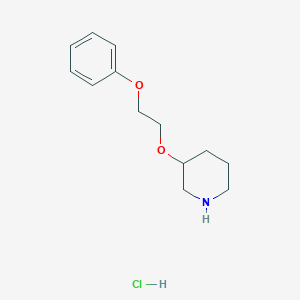

3-(2-Phenoxyethoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-phenoxyethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-5-12(6-3-1)15-9-10-16-13-7-4-8-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZBDSKIYLVMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Phenoxyethoxy)piperidine Hydrochloride: A Comprehensive Technical Guide to Synthesis, Characterization, and Pharmacological Utility

Executive Summary

3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS 1220036-66-7) is a highly versatile, bifunctional building block extensively utilized in the synthesis of neuroactive compounds and G-protein coupled receptor (GPCR) modulators[1]. The architecture of this molecule—combining a basic piperidine core with a lipophilic, flexible phenoxyethoxy side chain—makes it a privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this critical intermediate.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties is essential for predicting the molecule's behavior during synthesis and biological assaying. The hydrochloride salt form is specifically chosen over the free base to enhance aqueous solubility, oxidative stability, and powder flowability during scale-up operations[2].

| Property | Value / Description |

| Chemical Name | 3-(2-Phenoxyethoxy)piperidine hydrochloride |

| CAS Registry Number | 1220036-66-7 |

| PubChem CID | [2] |

| Molecular Formula | C13H20ClNO2[2] |

| Molecular Weight | 257.75 g/mol [3] |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |

| Storage Conditions | Desiccated at 2-8°C (Hygroscopic) |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-(2-Phenoxyethoxy)piperidine hydrochloride relies on a highly controlled Williamson etherification followed by a selective deprotection step. The protocol below is designed to minimize side reactions (such as elimination or competitive ring-opening) by strictly controlling the microenvironment of the reaction.

Protocol 1: Synthesis of N-Boc-3-(2-phenoxyethoxy)piperidine

-

Preparation : In an oven-dried, argon-purged flask, dissolve 1.0 eq of N-Boc-3-hydroxypiperidine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Deprotonation : Cool the solution to 0°C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

-

Causality: NaH is selected over weaker bases (like K2CO3) because the secondary alcohol on the piperidine ring is sterically hindered and weakly nucleophilic. Complete, irreversible deprotonation is required to prevent the starting material from acting as a competitive hydrogen-bond donor.

-

-

Etherification : After 30 minutes of stirring (until H2 gas evolution ceases), add 1.1 eq of 2-phenoxyethyl bromide dropwise. Warm the reaction to room temperature and stir for 12 hours.

-

Causality: DMF is a polar aprotic solvent that selectively solvates the sodium cation, leaving the alkoxide highly nucleophilic. This accelerates the SN2 substitution, outcompeting any potential E2 elimination of the alkyl bromide.

-

-

Workup : Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (5x to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Boc Deprotection and Salt Formation

-

Deprotection : Dissolve the crude N-Boc-3-(2-phenoxyethoxy)piperidine in minimal Dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane at 0°C.

-

Causality: Anhydrous HCl in dioxane is chosen over Trifluoroacetic acid (TFA). Using TFA would yield a trifluoroacetate salt, necessitating a subsequent basic free-basing and re-acidification step to obtain the pharmaceutically preferred hydrochloride salt. The HCl/Dioxane method directly yields the target salt while preventing competitive ether cleavage.

-

-

Isolation : Stir for 2 hours at room temperature. The product, 3-(2-Phenoxyethoxy)piperidine hydrochloride, will precipitate directly from the reaction mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.

Synthetic workflow and mechanistic causality for 3-(2-Phenoxyethoxy)piperidine HCl.

Analytical Characterization & Quality Control

To ensure trustworthiness, the analytical workflow must operate as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must be employed to confirm both structural identity and purity[1].

Nuclear Magnetic Resonance (1H-NMR & 13C-NMR)

-

Protocol : Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6 (the HCl salt is poorly soluble in CDCl3). Use Tetramethylsilane (TMS) as an internal standard.

-

Self-Validation Logic : The presence of a multiplet integrating to 5 protons between 6.90 and 7.30 ppm confirms the intact phenoxy ring. The critical validation point is the downfield shift of the piperidine C3 methine proton (~3.8 ppm), which confirms successful etherification at the 3-position rather than unintended N-alkylation (which would shift the C2/C6 protons instead).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Protocol : Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes on a C18 column.

-

Self-Validation Logic : The mass spectrometer must be run in positive electrospray ionization (ESI+) mode. The base peak must appear at m/z 222.1 [M+H]+, corresponding to the free base molecular weight of 221.29 g/mol . The absence of a peak at m/z 322.1 confirms that the Boc deprotection step was 100% complete.

High-Performance Liquid Chromatography (HPLC)

-

Protocol : Use a standard reverse-phase C18 column. Monitor at 220 nm and 254 nm.

-

Self-Validation Logic : Run a blank injection (solvent only) immediately before the sample to rule out column carryover. A single sharp peak at >98% Area Under Curve (AUC) validates the purity suitable for API downstream synthesis.

Mechanistic Role in Drug Discovery

In medicinal chemistry, the 3-(2-phenoxyethoxy)piperidine scaffold operates as a highly modular pharmacophore. The structural topology allows it to span distinct binding regions within target proteins, particularly monoamine transporters and GPCRs.

-

The Piperidine Core : At physiological pH (7.4), the secondary amine of the piperidine ring is protonated (pKa ~9.5). This cationic center forms critical salt bridges with conserved aspartate residues in the orthosteric binding pockets of aminergic GPCRs.

-

The Ether Linkage : The oxygen atoms act as hydrogen-bond acceptors, interacting with serine or threonine residues, while the flexible ethyl linker allows the molecule to adopt multiple conformations to minimize steric clashes.

-

The Phenoxy Group : The terminal aromatic ring engages in pi-pi stacking or pi-alkyl interactions with hydrophobic clefts deep within the receptor, anchoring the molecule and increasing target residence time.

Pharmacophore mapping of the 3-(2-Phenoxyethoxy)piperidine scaffold in a GPCR pocket.

Handling, Safety, and Storage Protocols

To maintain the scientific integrity of the compound over time, strict handling protocols must be enforced:

-

Hygroscopicity : As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, which can lead to hydrolysis or inaccurate mass measurements during assay preparation. It must be stored in a tightly sealed amber vial within a desiccator containing calcium sulfate.

-

Temperature : Long-term storage should be maintained at 2-8°C to prevent thermal degradation of the ether linkage.

-

Weighing Protocol : Allow the vial to equilibrate to room temperature in the desiccator before opening to prevent condensation from forming on the cold powder.

References

-

National Center for Biotechnology Information. "3-(2-Phenoxyethoxy)piperidine hydrochloride | CID 53409242" PubChem. URL:[Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Phenoxyethoxy)piperidine Hydrochloride

A Hypothesis-Driven Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, hypothesis-driven analysis of the potential mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS No. 1220036-66-7). In the absence of direct pharmacological data for this specific molecule, this document synthesizes structure-activity relationships and experimental findings from closely related phenoxyalkylpiperidine analogs to construct a scientifically grounded theoretical framework for its biological activity. We postulate that the primary molecular target of 3-(2-Phenoxyethoxy)piperidine hydrochloride is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with significant modulatory roles in the central nervous system. Secondary interactions with serotonergic and dopaminergic pathways may also contribute to its overall pharmacological profile. This guide is intended to serve as a foundational resource for researchers, offering a rationale for future experimental investigations and a framework for understanding the potential therapeutic applications of this and similar compounds.

Introduction and Molecular Scaffolding

3-(2-Phenoxyethoxy)piperidine hydrochloride is a member of the phenoxyalkylpiperidine chemical class. This structural motif is prevalent in a multitude of centrally active compounds, suggesting a high potential for interaction with various neuroreceptors and transporters.[1][2] The molecule can be deconstructed into two key pharmacophoric elements: the piperidine ring and the phenoxyethoxy side chain.

-

The Piperidine Ring: A ubiquitous scaffold in medicinal chemistry, the piperidine moiety is known to impart favorable pharmacokinetic properties and serves as a crucial anchoring point for receptor binding, particularly for sigma receptors and various G-protein coupled receptors (GPCRs).[3][4]

-

The Phenoxyethoxy Side Chain: This flexible chain, containing an ether linkage and an aromatic ring, is a common feature in ligands targeting monoaminergic systems, including serotonin and dopamine receptors and transporters.[5][6] The electronic and conformational properties of this group are critical in defining receptor affinity and selectivity.

The hydrochloride salt form of the compound enhances its solubility and stability for experimental use.

Primary Postulated Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

Based on extensive evidence from structurally analogous compounds, the most probable primary mechanism of action for 3-(2-Phenoxyethoxy)piperidine hydrochloride is the modulation of the sigma-1 (σ1) receptor.[7][8]

The σ1 receptor is a non-opioid intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a critical role in regulating cellular stress responses, ion channel function, and neuronal signaling.[7]

Evidence from Structural Analogs

Numerous studies have demonstrated that the phenoxyalkylpiperidine scaffold confers high affinity for the σ1 receptor.[7] For instance, compounds with a similar arrangement of a substituted piperidine and a phenoxyalkyl chain have been shown to act as potent σ1 receptor agonists.[7] These agonists have demonstrated potential therapeutic effects in models of neurodegenerative diseases and cognitive deficits.[7]

Proposed Signaling Pathway

As a putative σ1 receptor agonist, 3-(2-Phenoxyethoxy)piperidine hydrochloride is hypothesized to initiate a cascade of intracellular events upon binding. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway for 3-(2-Phenoxyethoxy)piperidine hydrochloride via the sigma-1 receptor.

Potential Secondary Mechanisms of Action

While the σ1 receptor is the most likely primary target, the structural features of 3-(2-Phenoxyethoxy)piperidine hydrochloride also suggest potential interactions with other CNS targets, which could contribute to a more complex pharmacological profile.

Monoamine Reuptake Inhibition

The phenoxyalkylamine moiety is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET). It is plausible that 3-(2-Phenoxyethoxy)piperidine hydrochloride could exhibit inhibitory activity at these transporters, potentially leading to antidepressant-like effects.

Dopamine and Serotonin Receptor Modulation

Derivatives of piperidine are known to interact with a variety of dopamine and serotonin receptors.[9][10] The phenoxy group, in particular, has been associated with affinity for D2-like dopamine receptors and various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[5][11] Any activity at these receptors would significantly influence the compound's overall effect on neuronal signaling.

The following table summarizes the potential molecular targets and the corresponding rationale based on structural similarity.

| Potential Target | Rationale based on Structural Analogs | Potential Functional Outcome | References |

| Sigma-1 (σ1) Receptor | Phenoxyalkylpiperidines are a known class of high-affinity σ1 receptor ligands. | Agonism or Antagonism | [7][8] |

| Serotonin Transporter (SERT) | The phenoxyalkylamine moiety is a common feature in SERT inhibitors. | Inhibition of Serotonin Reuptake | [6] |

| Dopamine D2-like Receptors | Piperidine and phenoxy moieties are present in many D2 receptor ligands. | Agonism or Antagonism | [10][12] |

| Serotonin 5-HT Receptors | Aryloxyalkylamines and piperidines are scaffolds for various 5-HT receptor ligands. | Agonism or Antagonism | [5][9][13] |

| Monoamine Oxidase (MAO) | Piperidine derivatives have been investigated as MAO inhibitors. | Inhibition of Monoamine Metabolism | [14][15][16] |

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols outline key in vitro and in vivo assays.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 3-(2-Phenoxyethoxy)piperidine hydrochloride for the hypothesized molecular targets.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant target of interest (e.g., σ1 receptor, SERT, D2 receptor, 5-HT1A receptor) or from rodent brain tissue.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of 3-(2-Phenoxyethoxy)piperidine hydrochloride.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) value from competition binding curves using non-linear regression analysis (e.g., the Cheng-Prusoff equation).

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its primary target(s).

Methodology (Example for σ1 Receptor Agonism):

-

Cell Culture: Culture cells expressing the σ1 receptor and a downstream reporter system (e.g., a calcium-sensitive fluorescent dye).

-

Compound Application: Apply varying concentrations of 3-(2-Phenoxyethoxy)piperidine hydrochloride to the cells.

-

Measurement of Cellular Response: Measure the change in the reporter signal (e.g., intracellular calcium mobilization) using a plate reader or fluorescence microscope.

-

Data Analysis: Generate dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) to characterize the compound's efficacy and potency.

Experimental Workflow Diagram

Caption: A streamlined workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This technical guide puts forth a well-reasoned, hypothesis-driven framework for the mechanism of action of 3-(2-Phenoxyethoxy)piperidine hydrochloride, centered on the modulation of the sigma-1 receptor with potential secondary effects on monoaminergic systems. The proposed experimental workflows provide a clear path for the validation of these hypotheses. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its potential therapeutic utility for neurological and psychiatric disorders. Future research should focus on executing the outlined experimental plan, followed by more complex in vivo studies to assess its pharmacokinetic profile and behavioral effects in relevant animal models.

References

- Hamburger, V., & Tunturi, A. R. (1982). Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes. Molecular pharmacology, 21(1), 44–51.

- Canale, V., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(23), 5678.

- Abadi, A. H., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114006.

- Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37845–37865.

-

PubChem. 3-Carbethoxy-2-piperidone. [Link]

- Caliendo, G., et al. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Current medicinal chemistry, 12(8), 951-966.

- Shiri, M., & Zolfigol, M. A. (2023).

- Szałata, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10499–10519.

- Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37845-37865.

- Rossi, D., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 264, 116017.

- Husbands, S. M., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of medicinal chemistry, 45(11), 2335–2345.

- Agnetti, G., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8847.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.

- Satała, G., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 26(23), 1-20.

-

Amrita Vishwa Vidyapeetham. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

- Wiese, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6592.

-

ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

- De Rienzo, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1739-1749.

-

MDPI. Pharmacological Applications of Piperidine Derivatives. [Link]

- Slesinger, P. A., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4398.

-

ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

- Chaurasiya, B., et al. (2020). Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. BMC chemistry, 14(1), 10.

-

ResearchGate. Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

- Dow, R. L., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & medicinal chemistry letters, 18(23), 6132–6136.

-

ResearchGate. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]

-

Semantic Scholar. Natural Product-Inspired Dopamine Receptor Ligands. [Link]

-

ResearchGate. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

- Carlier, P. R., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 242, 114674.

- Google Patents. 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus.

- Wyrzykowska, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 26(7), 1-20.

-

ResearchGate. Analgesic activity of alkyl piperidine derivatives. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

The Piperidine Scaffold in Modern Therapeutics: Mechanisms, Synthesis, and Evaluation

Executive Summary

Piperidine, a six-membered heterocycle containing a single nitrogen atom, represents one of the most privileged scaffolds in medicinal chemistry and drug design. Its unique structural rigidity, tunable lipophilicity, and capacity for diverse hydrogen-bonding interactions make it an ideal pharmacophore for engaging complex biological targets[1]. This whitepaper provides an in-depth technical analysis of the therapeutic applications of piperidine derivatives, exploring their mechanisms of action across oncology, neurodegeneration, and metabolic disorders. Furthermore, it establishes self-validating protocols for their chemical synthesis and high-throughput biological screening.

Pharmacological Landscape & Mechanisms of Action

Piperidine derivatives are ubiquitous in FDA-approved therapeutics, ranging from antipsychotics (e.g., haloperidol) to acetylcholinesterase inhibitors (e.g., donepezil)[2]. Recent structural optimizations have expanded their utility into novel therapeutic domains.

Neurodegenerative Disorders (MAO Inhibition)

Piperidine analogs exhibit potent Monoamine Oxidase (MAO) inhibitory activity, a critical mechanism for treating Parkinson's and Alzheimer's diseases. The secondary nitrogen in the piperidine ring acts as a key hydrogen bond donor/acceptor, interacting directly with amino acid residues within the MAO entrance cavity. Structure-Activity Relationship (SAR) studies reveal that para-hydroxy substitution on the piperidine ring maximizes target engagement, yielding exceptional selectivity for the MAO-B isoform over MAO-A[2].

Oncology (Receptor Modulation & Apoptosis)

In oncology, piperidine derivatives have shown high efficacy against hormone-dependent malignancies. For instance, novel piperidine compounds strongly modulate androgen receptor (AR) signaling, a primary driver of prostate cancer. Specific derivatives, such as compound 17a, have been shown to inhibit PC3 prostate cancer cell proliferation in a concentration-dependent manner by downregulating the PI3K/Akt survival pathway and inducing apoptosis[3].

Metabolic Modulation (α-Amylase Inhibition)

Piperidine-linked Schiff base derivatives have emerged as potent α-amylase inhibitors for the management of type 2 diabetes. The introduction of para-substituted electron-withdrawing groups (EWGs)—such as fluoro or chloro moieties—increases the electrophilicity of the imine carbon. This structural tuning enhances dipole interactions and hydrogen bonding within the enzyme's active site, effectively blocking the cleavage of complex carbohydrates into maltose[4].

Mechanistic pathways of piperidine derivatives across diverse therapeutic targets.

Rational Design and Chemical Synthesis

The synthesis of biologically active piperidines requires precise regiochemical control. The following protocol details the synthesis of N-alkyl substituted-N-(piperidin-1yl)benzenesulfonamides, a class of compounds noted for their robust enzyme inhibitory profiles.

Protocol 1: Synthesis of Piperidine-Linked Sulfonamides

Causality & Rationale: The initial coupling is performed under dynamic pH control in an aqueous medium. Maintaining a basic pH is critical because it preserves the nucleophilicity of the piperidine nitrogen while preventing the competitive, base-catalyzed hydrolysis of the highly reactive sulfonyl chloride. In the subsequent step, Sodium Hydride (NaH) in N,N-dimethylformamide (DMF) is used. NaH is a strong, non-nucleophilic base that quantitatively deprotonates the sulfonamide nitrogen. DMF, a polar aprotic solvent, solvates the sodium cation, leaving a highly reactive "naked" nitrogen anion ready for rapid SN2 substitution[5].

Step-by-Step Methodology:

-

Initiation: Dissolve 1-amino piperidine (8.33 mmol) in a basic aqueous solution (5 mL), continuously monitoring the environment to ensure the pH remains above 9.0.

-

Coupling: Add benzenesulfonyl chloride dropwise at 0–5 °C. The low temperature controls the exothermic nature of the reaction and minimizes the formation of bis-sulfonylated side products.

-

Alkylation Preparation: Isolate the parent compound and transfer it to a nitrogen-purged flask containing DMF (5 mL). Add NaH (0.40 mmol) slowly at 0–5 °C. Stir for 15 minutes as the solution reaches room temperature to ensure complete deprotonation.

-

Electrophilic Addition: Introduce the corresponding alkyl halide (8.33 mmol) to the reaction mixture and stir at room temperature for 30–40 minutes.

-

Quenching & Isolation: Quench the reaction by pouring the mixture into cold distilled water (200 mL) to precipitate the final product. Filter under a vacuum and recrystallize using ethanol.

-

Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the parent sulfonamide spot confirms complete alkylation. Post-reaction, 1 H-NMR must show the complete disappearance of the N-H broad singlet (typically around δ 8.0 ppm) to validate successful N-substitution[5].

Biological Evaluation Framework

Validating the therapeutic efficacy of synthesized derivatives requires robust, self-validating in vitro assays. The following protocol outlines the screening of piperidine derivatives for anti-diabetic potential.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Causality & Rationale: This assay utilizes the 3,5-dinitrosalicylic acid (DNSA) colorimetric method. DNSA is reduced to 3-amino-5-nitrosalicylic acid in the presence of reducing sugars (maltose) generated by α-amylase cleavage of starch. A reduction in color intensity directly correlates with the inhibitory potency of the piperidine derivative. The use of a pH 6.9 phosphate buffer containing NaCl is non-negotiable; chloride ions act as allosteric activators necessary to maintain the structural integrity of the α-amylase active site[4].

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare a 0.5 mg/mL α-amylase solution in 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl.

-

Inhibitor Incubation: Mix 500 µL of the piperidine derivative (at a standardized concentration of 1 mg/mL) with 500 µL of the enzyme solution. Incubate at 25 °C for 10 minutes to establish steady-state enzyme-inhibitor binding.

-

Substrate Addition: Add 500 µL of a 1% starch solution to initiate the enzymatic cleavage. Incubate for exactly 10 minutes at 25 °C.

-

Reaction Termination: Add 1.0 mL of DNSA reagent. Immediately transfer the tubes to a boiling water bath for 5 minutes to denature the enzyme and develop the chromophore.

-

Quantification: Dilute the mixture with 10 mL of distilled water. Measure the absorbance at 540 nm using a UV-Vis spectrophotometer.

-

Self-Validation System: Run a parallel positive control using Acarbose and a negative vehicle control (DMSO). The assay run is only considered valid if Acarbose yields >80% inhibition and the vehicle control shows zero interference with the DNSA readout[4].

End-to-end workflow for the synthesis and biological evaluation of piperidine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy of piperidine derivatives is highly dependent on peripheral ring substitutions. The table below summarizes the quantitative performance of optimized piperidine leads across different biological targets.

| Compound Class | Target / Disease | Most Potent Substitution | IC50 / % Inhibition | Reference |

| Piperidine-Linked Schiff Base | α-Amylase (Diabetes) | Para-fluoro (Compound 5a) | 75.17% inhibition (at 1 mg/mL) | 4[4] |

| Piperidine-Linked Schiff Base | α-Amylase (Diabetes) | Para-chloro (Compound 5c) | 71.48% inhibition (at 1 mg/mL) | 4[4] |

| Hydroxy-Piperidine Analog | MAO-A (CNS / Depression) | Para-hydroxy substitution | IC50 = 0.014 µM | 2[2] |

| Hydroxy-Piperidine Analog | MAO-B (CNS / Parkinson's) | Para-hydroxy substitution | IC50 = 0.015 µM | 2[2] |

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Institutes of Health (NIH). 1

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers in Oncology. 3

-

Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Derivatives as Potential α-Amylase Inhibitors - ResearchGate / Current Topics in Chemistry.4

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega. 2

-

Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus - Asian Journal of Chemistry. 5

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

Comprehensive Technical Guide on the Molecular Weight and Physicochemical Characterization of 3-(2-Phenoxyethoxy)piperidine Hydrochloride

Executive Summary

In the landscape of small-molecule drug development, the precise physicochemical characterization of an Active Pharmaceutical Ingredient (API) is the foundational step for all subsequent formulation, dosing, and pharmacokinetic modeling. This technical whitepaper provides an in-depth analysis of 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7). By deconstructing its molecular weight (257.76 g/mol ), structural stoichiometry, and salt factor, this guide establishes the critical parameters required for its use in pharmaceutical research. Furthermore, we outline a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) and Ion Chromatography (IC) to rigorously confirm its identity and purity.

Chemical Identity and Structural Deconstruction

To understand the analytical behavior of 3-(2-Phenoxyethoxy)piperidine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of a basic piperidine ring substituted at the 3-position with a lipophilic 2-phenoxyethoxy group (-O-CH₂-CH₂-O-C₆H₅).

Because the secondary amine in the piperidine ring is highly lipophilic and basic, it is formulated as a hydrochloride salt. The formation of pharmaceutical salts is a standard industry practice used to enhance the aqueous solubility, dissolution rate, and chemical stability of lipophilic free bases .

Quantitative Data: Molecular Weight and Elemental Composition

The exact molecular weight dictates the stoichiometry of all downstream chemical reactions and biological assays. Below is the summarized physicochemical data and elemental mass contribution for the intact hydrochloride salt .

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(2-Phenoxyethoxy)piperidine hydrochloride |

| CAS Number | 1220036-66-7 |

| Molecular Formula (Salt) | C₁₃H₂₀ClNO₂ |

| Molecular Formula (Free Base) | C₁₃H₁₉NO₂ |

| Average Molecular Weight (Salt) | 257.76 g/mol |

| Monoisotopic Mass (Free Base) | 221.1416 Da |

Table 2: Elemental Composition Breakdown (C₁₃H₂₀ClNO₂)

| Element | Symbol | Atomic Weight | Atoms | Mass Contribution ( g/mol ) | Mass % |

| Carbon | C | 12.011 | 13 | 156.143 | 60.58% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 7.82% |

| Chlorine | Cl | 35.450 | 1 | 35.450 | 13.75% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.43% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.41% |

| Total | 257.758 | 100.00% |

The Causality of Salt Formation and Pharmacokinetic Impact

When translating a molecule from in vitro assays to in vivo dosing, researchers must account for the Salt Factor . The salt factor is the ratio of the active moiety's molecular weight to the total molecular weight of the salt form. Failing to account for this discrepancy leads to sub-therapeutic dosing, a common clinical conundrum when switching between different salt forms of the same drug .

For 3-(2-Phenoxyethoxy)piperidine hydrochloride:

-

Free Base MW: 221.30 g/mol

-

Salt MW: 257.76 g/mol

-

Salt Factor Calculation: 221.30 / 257.76 = 0.8585

Causality in Formulation: This factor indicates that the API is exactly 85.85% active moiety by weight. If a pharmacokinetic protocol requires a 100 mg dose of the active base, the formulator must weigh out 116.48 mg of the hydrochloride salt (100 mg / 0.8585).

Pharmacokinetic implications of the salt factor on clinical dosing calculations.

Analytical Methodologies for Molecular Weight Verification

To verify the molecular weight of 257.76 g/mol , a single analytical technique is insufficient. Mass spectrometry (MS) operates in a vacuum and only detects the ionized free base, meaning the chloride counterion is lost during ionization . Therefore, a robust, self-validating system requires orthogonal techniques: LC-HRMS to confirm the exact mass of the free base, and Ion Chromatography (IC) to quantify the chloride counterion.

Self-Validating Experimental Protocol

Objective: To empirically confirm the molecular weight and 1:1 stoichiometry of 3-(2-Phenoxyethoxy)piperidine HCl.

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the API in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid (a volatile organic acid) ensures the piperidine nitrogen remains fully protonated in solution (pH < pKa). This maximizes the ionization efficiency for positive-mode Electrospray Ionization (ESI+) and guarantees a strong signal-to-noise ratio.

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The C18 stationary phase retains the lipophilic phenoxyethoxy group, separating the intact API from highly polar synthetic impurities (e.g., unreacted piperidine). Crucially, this allows the chloride counterion to elute in the void volume, preventing it from causing ion suppression at the MS source.

Step 3: High-Resolution Mass Spectrometry (ESI-TOF)

-

Action: Operate the Time-of-Flight (TOF) MS in ESI+ mode. Set capillary voltage to 3.5 kV and drying gas to 10 L/min at 300°C.

-

Causality: ESI is a "soft" ionization technique. The relatively low thermal energy prevents the in-source fragmentation of the fragile ether linkages (-O-CH₂-CH₂-O-). The instrument will detect the protonated molecular ion [M+H]+ at an exact mass of m/z 222.1489 (Theoretical: 221.1416 Da + 1.0073 Da).

Step 4: Orthogonal Validation via Ion Chromatography (IC)

-

Action: Concurrently inject a separate aliquot of the sample into an Anion Exchange Chromatograph equipped with a conductivity detector.

-

Causality: To validate the entire molecular weight of the salt (257.76 g/mol ), we must prove the presence of the HCl counterion. The IC must yield a chloride content of approximately 13.75% by weight (as calculated in Table 2), confirming the 1:1 base-to-acid stoichiometry.

Workflow for verifying the molecular weight and stoichiometry of the hydrochloride salt.

Conclusion

The molecular weight of 3-(2-Phenoxyethoxy)piperidine hydrochloride (257.76 g/mol ) is not merely a static numerical value; it is a dynamic parameter that dictates API characterization, formulation strategy, and clinical dosing. By understanding the causality behind its salt formation and employing an orthogonal, self-validating analytical workflow (LC-HRMS paired with IC), researchers can ensure absolute confidence in the structural integrity and stoichiometric purity of the compound during drug development.

References

-

Gupta, A., et al. "Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023)". PubMed, National Institutes of Health. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Compound Summary for CID 1220036-66-7 (Synonym)". PubChem. URL:[Link]

-

"Pharmaceutical salts: a formulation trick or a clinical conundrum?". British Journal of Cardiology. URL:[Link]

-

"Liquid chromatography–mass spectrometry". Wikipedia. URL:[Link]

Whitepaper: Thermodynamic Solubility Profiling of 3-(2-Phenoxyethoxy)piperidine Hydrochloride

Executive Summary

The rational selection of solvents during the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) requires a rigorous understanding of molecular thermodynamics. This technical guide explores the solubility dynamics of 3-(2-Phenoxyethoxy)piperidine hydrochloride , a critical API intermediate. By examining the interplay between its amphiphilic structure, the dielectric constants of various solvents, and the complex equilibria of hydrochloride salts, this whitepaper provides drug development professionals with a predictive framework and a self-validating experimental protocol for precise solubility determination.

Molecular Architecture and Physicochemical Implications

3-(2-Phenoxyethoxy)piperidine hydrochloride (1)[1] represents a classic amphiphilic salt. Its molecular architecture dictates its solvation behavior:

-

The Lipophilic Tail: The phenoxyethoxy moiety provides significant hydrophobic character, driving solubility in moderately polar organic solvents while limiting intrinsic aqueous solubility of the free base.

-

The Ionizable Core: The piperidine ring acts as a basic center. Formulating it as a hydrochloride salt drastically increases its polarity and crystal lattice energy.

-

Solvation Paradigm: The dissolution of this salt is not a simple binary interaction. It is governed by the solvent's dielectric constant, its hydrogen-bond donating/accepting capacity, and the propensity of the solvent to separate the protonated piperidine from its chloride counterion[2].

Mechanistic Drivers of Salt Solubility

When measuring the solubility of hydrochloride salts, researchers must account for dynamic changes in both the solid and solution phases.

Aqueous Media & The Common-Ion Effect

In aqueous environments, the solubility of a hydrochloride salt is highly sensitive to the presence of endogenous chloride ions (e.g., in gastric fluids or simulated intestinal fluids). The 2[2] dictates that an excess of chloride will drive the equilibrium back toward the solid crystal lattice, artificially suppressing the apparent solubility[3].

Organic Solvents & Ion-Pair Dissociation

In organic solvents, the dielectric constant ( ϵ ) is the master variable. In high- ϵ solvents (like water or methanol), the salt dissociates into free ions. In low- ϵ solvents (like ethyl acetate), the salt remains as a tightly bound, uncharged ion pair, which drastically reduces its solubility compared to the free base form[2].

Caption: Solvation equilibria of a hydrochloride salt, illustrating ion-pair dissociation and deprotonation.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To ensure scientific integrity and reproducibility, kinetic dissolution methods must be avoided in favor of thermodynamic profiling. The 4[4] remains the gold standard for determining equilibrium solubility[5]. The following protocol is designed as a self-validating system , where each step contains internal checks to prevent data artifacts.

Step-by-Step Workflow & Causality

-

Saturated Solution Preparation: Weigh an excess of 3-(2-Phenoxyethoxy)piperidine hydrochloride (approximately 2–3 times the estimated solubility limit) into a glass vial and add 2.0 mL of the target solvent.

-

Causality: An excess of solid must remain visible throughout the experiment. If all solid dissolves, the system is not at its thermodynamic limit, and the test must be restarted with more API[5].

-

-

Thermal Equilibration: Seal the vials and agitate on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: Sub-micron undissolved particles can scatter light or dissolve upon dilution in the HPLC mobile phase, leading to critical overestimations of solubility[7].

-

-

Quantification & Self-Validation (pH Drift Check): Analyze the filtrate via HPLC-UV against a 5-point calibration curve. Concurrently, measure the pH of the final aqueous solutions.

-

Causality: Hydrochloride salts act as self-buffering agents. Dissolving them in unbuffered water or weak buffers will drastically lower the pH. If the final pH deviates by >0.1 units from the initial solvent, the solubility value must be mapped to the final pH, creating a self-correcting data loop[5].

-

Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

Quantitative Data: Representative Solubility Matrix

The table below summarizes the representative solubility profile of 3-(2-Phenoxyethoxy)piperidine hydrochloride across a spectrum of solvents. The data illustrates the profound impact of solvent polarity and hydrogen-bonding capacity on the dissolution of the crystal lattice.

| Solvent | Dielectric Constant ( ϵ at 25°C) | Polarity Index | Representative Solubility (mg/mL) | Solvation Mechanism & Expert Notes |

| Water | 80.1 | 10.2 | > 50.0 | Strong ion-dipole interactions. Highly susceptible to the common-ion effect in HCl buffers. |

| Methanol | 32.7 | 5.1 | 35.0 - 45.0 | Excellent H-bond donor/acceptor; effectively disrupts the chloride ion pair. |

| Ethanol | 24.5 | 5.2 | 10.0 - 15.0 | Moderate H-bonding; the lower dielectric constant reduces the extent of ion dissociation. |

| Isopropanol | 18.3 | 3.9 | 2.0 - 5.0 | Increased steric hindrance limits the effective solvation of the chloride anion. |

| Acetone | 20.7 | 5.1 | < 2.0 | Aprotic nature prevents effective stabilization of the chloride counterion. |

| Ethyl Acetate | 6.0 | 4.4 | < 0.5 | Low dielectric constant forces the salt to remain as a tightly bound, insoluble ion pair. |

| Hexane | 1.9 | 0.1 | < 0.01 | Completely non-polar; thermodynamically incompatible with the ionic crystal lattice. |

Conclusion and Strategic Formulation Implications

Understanding the solubility of 3-(2-Phenoxyethoxy)piperidine hydrochloride is critical for downstream processing. For crystallization and purification, the stark contrast in solubility between Methanol (>35 mg/mL) and Ethyl Acetate (<0.5 mg/mL) makes them an ideal solvent/anti-solvent pair. For oral formulation, formulators must proactively account for the common-ion effect; the high aqueous solubility observed in pure water will likely be suppressed in the chloride-rich environment of the human stomach, necessitating careful excipient selection to maintain bioavailability.

References

-

MolCore. 1219957-04-6 | 3-(2-Nitro-4-(trifluoromethyl)phenoxy)piperidine hydrochloride (Including CAS 1220036-66-7).1

-

Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery.4

-

BioAssay Systems. Shake Flask Method Summary.6

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.5

-

BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.7

-

USPTO / Serajuddin, A.T.M. Salt formation to improve drug solubility.2

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.3

Sources

- 1. molcore.com [molcore.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 3-(2-Phenoxyethoxy)piperidine Hydrochloride

Executive Summary

3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7) is a critical bifunctional building block utilized in advanced synthetic and medicinal chemistry[1]. While the piperidine scaffold is ubiquitous in pharmaceutical development, the presence of the 2-phenoxyethoxy side chain and the hydrochloride salt form introduce specific physicochemical vulnerabilities. This whitepaper provides researchers and drug development professionals with a comprehensive, mechanistically grounded guide to the stability profile, degradation pathways, and validated storage protocols for this compound.

Physicochemical Profiling & Structural Causality

To design an effective storage protocol, one must first understand the structural causality behind the compound's physical behavior.

The molecule consists of a secondary amine (piperidine) substituted with an ether linkage (2-phenoxyethoxy), stabilized as a hydrochloride salt.

-

Oxidative Stability: The free base of piperidine is highly susceptible to oxidation, which can lead to ring cleavage or the formation of N-oxides[2]. By protonating the nitrogen to form the hydrochloride salt, the lone pair of electrons is engaged, significantly enhancing the oxidative and thermal stability of the bulk material[2].

-

Hygroscopicity: The trade-off for this enhanced oxidative stability is the introduction of the chloride counterion. Piperidine hydrochloride salts are notoriously hygroscopic[3][4]. The crystal lattice readily absorbs atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature of any amorphous regions and facilitating solid-state degradation.

Quantitative Physicochemical Data

The following table summarizes the critical parameters that dictate the handling and storage of the compound.

| Parameter | Value / Characteristic | Implication for Storage |

| CAS Number | 1220036-66-7 | Unique identifier for inventory tracking[1]. |

| Molecular Formula | C13H20ClNO2 | Indicates potential for hydrogen bonding and moisture uptake[1]. |

| Molecular Weight | 257.75 g/mol | Required for precise molar calculations in assays[1]. |

| Physical State | Solid (Crystalline Powder) | High surface area increases moisture exposure risk[4]. |

| Hygroscopicity | High | Mandates desiccated, tightly sealed environments[5]. |

| Thermal Stability | Stable at RT (Short-term) | Requires 2–8°C for long-term preservation[6][7]. |

Degradation Pathways & Mechanistic Vulnerabilities

Understanding the specific degradation pathways allows for the implementation of self-validating environmental controls.

-

Moisture-Induced Deliquescence and Hydrolysis: Exposure to ambient humidity (especially >60% RH) leads to rapid water absorption[4]. While the ether linkage is generally robust, localized pH drops caused by the dissociation of absorbed moisture and the hydrochloride salt can catalyze slow hydrolysis of the ether bond over extended periods, yielding phenol derivatives and piperidinol artifacts.

-

Thermal Dissociation: At elevated temperatures, hydrochloride salts can undergo thermal dissociation, liberating trace amounts of hydrogen chloride gas[5]. This not only compromises the stoichiometry of the API intermediate but also exposes the free piperidine base to oxidative degradation pathways[2].

-

Photo-Oxidation: UV exposure can generate reactive oxygen species (ROS) that attack the electron-rich phenoxy ring or the alpha-carbons adjacent to the ether oxygen, leading to discoloration (typically yellowing or browning of the white powder).

Empirical Storage Protocols & Environmental Controls

To arrest the degradation mechanisms outlined above, laboratories must implement a strict, multi-tiered storage system. This protocol is designed to be self-validating; if the primary packaging remains intact and the temperature logs are consistent, the chemical integrity of the compound is mathematically assured.

-

Primary Packaging: The compound must be stored in tightly sealed amber glass vials to prevent photo-oxidation[7]. Alternatively, double-lined polyethylene bags housed within a high-density polyethylene (HDPE) drum can be used for bulk quantities.

-

Desiccation: A desiccant insert (e.g., activated silica gel or molecular sieves) must be included within the secondary packaging to aggressively scavenge any moisture that permeates the primary seal[5][7].

-

Atmospheric Control: Prior to sealing, backfill the headspace of the container with an inert gas (Argon is preferred over Nitrogen due to its higher density) to displace oxygen and ambient humidity.

-

Temperature Regulation:

-

Long-Term Storage (>4 weeks): Maintain strictly at 2–8°C[3].

-

Active Handling: When retrieving the compound from cold storage, the container must be allowed to equilibrate to room temperature within a desiccator for at least 2 hours before opening. Failing to do so will cause immediate condensation of atmospheric moisture onto the cold powder, irreversibly compromising the batch[6].

-

Analytical Workflows for Stability-Indicating Assays

To verify the efficacy of the storage conditions, the following self-validating analytical workflows must be executed at predefined stability time points (e.g., 0, 3, 6, and 12 months).

Protocol A: Stability-Indicating HPLC-UV Assay

This method separates the parent compound from its hydrolytic and oxidative degradants.

-

Mobile Phase Preparation:

-

Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified Water.

-

Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Action: Degas both phases via ultrasonication for 10 minutes.

-

-

Sample Preparation: Accurately weigh 10.0 mg of 3-(2-Phenoxyethoxy)piperidine HCl. Dissolve completely in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 1.0 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (150 mm x 4.6 mm, 3 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Detection: Monitor UV absorbance at 220 nm (for the piperidine backbone) and 254 nm (for the phenoxy chromophore).

-

System Suitability (Self-Validation): The run is only valid if the theoretical plates for the main peak exceed 2000 and the tailing factor is <1.5.

Protocol B: Karl Fischer (KF) Coulometric Titration for Moisture

Given the compound's hygroscopicity[4][8], tracking water content is the most sensitive leading indicator of storage failure.

-

Reagent Equilibration: Fill the KF titration vessel with appropriate coulometric anolyte and catholyte solutions. Run the instrument in standby mode to neutralize residual environmental moisture until the background drift stabilizes at <10 µ g/min .

-

Sample Introduction: Rapidly transfer approximately 50 mg of the compound into the vessel. Crucial: Execute this transfer in under 5 seconds to minimize atmospheric moisture uptake.

-

Titration & Calculation: Initiate the titration. The instrument will automatically calculate the moisture content based on the current consumed.

-

Acceptance Criteria: Moisture content must remain <0.5% w/w for the material to be considered stable.

-

Stability Testing Workflow Visualization

The following diagram maps the logical flow of a comprehensive stability testing program for hygroscopic piperidine derivatives.

Caption: Analytical workflow for stability-indicating assays and shelf-life extrapolation.

References

-

National Center for Biotechnology Information (NIH). "3-(2-Phenoxyethoxy)piperidine hydrochloride | C13H20ClNO2 | CID..." PubChem. Available at:[Link]

-

Analytica Chemie. "Piperidine Hydrochloride - Analytica Chemie." Available at: [Link]

-

Biosynce. "What is the stability of piperidine? - Blog." Available at:[Link]

Sources

- 1. 3-(2-Phenoxyethoxy)piperidine hydrochloride | C13H20ClNO2 | CID 53409242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Piperidine Hydrochloride - Analytica Chemie [analyticachemie.in]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Piperidine hydrochloride CAS#: 6091-44-7 [m.chemicalbook.com]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(2-Phenoxyethoxy)piperidine Hydrochloride

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-(2-Phenoxyethoxy)piperidine hydrochloride. The piperidine ring is a crucial pharmacophore in numerous pharmaceutical compounds, making accurate analytical methods essential for drug development and quality control.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for this specific analyte. The methodology leverages a standard C18 stationary phase with a gradient elution of an acidic mobile phase to ensure optimal peak shape and resolution.

Introduction and Scientific Rationale

3-(2-Phenoxyethoxy)piperidine hydrochloride is a heterocyclic amine containing a piperidine moiety, an ether linkage, and a terminal phenyl group. The piperidine structure is a foundational element in a wide array of pharmaceuticals, recognized for its role in compounds targeting conditions from psychosis to pain.[1] The analytical challenge with basic compounds like piperidines is their tendency to interact with residual silanol groups on silica-based HPLC columns, often leading to poor peak shape (tailing).

The method described herein addresses this challenge through several key strategic choices:

-

Analyte Chemistry: The target molecule possesses a basic nitrogen atom within the piperidine ring. The pKa of a protonated piperidine is approximately 11.22, meaning it will be positively charged in acidic to neutral conditions.[2] It also contains a phenyl group, which acts as a chromophore, allowing for direct analysis using a UV detector without the need for derivatization.[1]

-

Chromatographic Principle: Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[1] The analyte will be retained on a non-polar C18 stationary phase based on its hydrophobicity. An acidic mobile phase is employed to maintain the analyte in a consistent, single ionic state (protonated) and to suppress the ionization of free silanol groups on the stationary phase, thereby minimizing peak tailing and ensuring symmetrical peaks.

-

Method Objective: To develop a specific, accurate, and precise HPLC-UV method suitable for quantifying 3-(2-Phenoxyethoxy)piperidine hydrochloride and separating it from potential process-related impurities or degradation products.

Experimental Workflow & Logic

The entire analytical process, from sample preparation to data analysis, is designed to be systematic and reproducible. The workflow ensures that the analyte is handled correctly to achieve accurate and reliable chromatographic results.

Caption: High-level overview of the analytical procedure.

Materials and Methods

Reagents and Materials

-

3-(2-Phenoxyethoxy)piperidine hydrochloride reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following modules is required:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The conditions outlined in Table 1 are optimized for the analysis of this moderately polar, basic compound.

Table 1: Optimized HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard C18 phase provides sufficient hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time. |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | The acidic pH ensures the piperidine nitrogen is protonated, leading to a single ionic species and preventing peak tailing by suppressing silanol interactions. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography with good UV transparency. |

| Gradient Elution | Time (min) | %B |

| 0.0 | 30 | |

| 10.0 | 70 | |

| 12.0 | 70 | |

| 12.1 | 30 | |

| 15.0 | 30 | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing efficient separation without excessive backpressure. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |

| UV Detection | Primary: 220 nm, Secondary: 270 nm | The phenyl ring of the phenoxy group provides strong absorbance around 220 nm for high sensitivity. A secondary wavelength at 270 nm can be used for confirmation and peak purity assessment. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture is fully compatible with the mobile phase and ensures good solubility of the hydrochloride salt form of the analyte. |

Detailed Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

-

Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter before use.

-

-

Mobile Phase B:

-

Use HPLC-grade acetonitrile directly.

-

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of 3-(2-Phenoxyethoxy)piperidine hydrochloride reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature and dilute to the mark with the diluent.

-

-

Working Standard Solutions (for Linearity):

-

Prepare a series of working standards (e.g., 5, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with the diluent.

-

Preparation of Sample Solution

-

Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

-

Follow the same dissolution and dilution procedure as described for the Standard Stock Solution (Section 4.2.1).

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability and Method Validation

For routine use, the HPLC system's performance should be verified before analysis. Furthermore, the method itself should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3]

System Suitability

Inject the 100 µg/mL working standard solution five times and evaluate the following parameters:

-

Tailing Factor: Should be ≤ 2.0 for the main analyte peak.

-

Theoretical Plates (N): Should be ≥ 2000.

-

Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

Method Validation Parameters

A comprehensive validation should assess the following:[2][3]

-

Specificity: The ability to distinguish the analyte from potential impurities or degradation products.

-

Linearity: Assessed across a range of concentrations (e.g., 5-200 µg/mL), with a correlation coefficient (r²) ≥ 0.999.

-

Accuracy: Determined by spike-recovery experiments at multiple levels, with recovery typically expected to be within 98.0-102.0%.

-

Precision:

-

Repeatability (Intra-day): The %RSD for multiple preparations at 100% concentration.

-

Intermediate Precision (Inter-day): Assessed by a different analyst on a different day.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C) are made to assess the method's reliability.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 3-(2-Phenoxyethoxy)piperidine hydrochloride. By employing a standard C18 column and an acidic mobile phase with gradient elution, this method achieves excellent peak symmetry and resolution, making it suitable for quality control, stability studies, and general research in the pharmaceutical industry. The method is grounded in established chromatographic principles for the analysis of basic compounds and serves as a strong foundation for full method validation according to regulatory guidelines.

References

-

Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]

-

Al-Shdefat, R., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 634-640. Available at: [Link]

-

PubChem. (n.d.). (R)-2-(3-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Comprehensive LC-MS/MS Method Development and Validation for the Quantification of 3-(2-Phenoxyethoxy)piperidine Hydrochloride in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Plasma / Serum Analyte: 3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7)

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, developing a robust bioanalytical assay requires looking beyond standard operating procedures and understanding the intrinsic physicochemical properties of the target molecule. 3-(2-Phenoxyethoxy)piperidine hydrochloride (3-PEP) presents a unique structural duality: a highly basic piperidine ring (pKa ~9.5) and a lipophilic phenoxyethoxy side chain (Estimated LogP ~2.5).

When introduced into an aqueous environment, the hydrochloride salt rapidly dissociates, leaving the free piperidine base. At physiological and acidic pH, the secondary amine is heavily protonated, making 3-PEP an exceptional candidate for Positive Electrospray Ionization (ESI+) . However, basic amines are notoriously susceptible to two major analytical pitfalls:

-

Chromatographic Tailing: Secondary interactions with residual silanols on silica-based stationary phases.

-

Matrix Suppression: Co-elution with endogenous plasma phospholipids (e.g., glycerophosphocholines) in the high-organic region of a reversed-phase gradient.

To counteract these issues, this protocol utilizes a superficially porous particle (SPP) C18 column with an acidic mobile phase (0.1% Formic Acid) to ensure complete protonation and sharp peak geometries [1]. Furthermore, we implement a hybrid solid-phase extraction (SPE) methodology specifically engineered to deplete phospholipids, ensuring a self-validating, interference-free quantification [2].

Mechanistic Workflow: Sample Preparation

Standard protein precipitation (PPT) is often insufficient for basic lipophilic drugs, as it leaves behind >90% of endogenous matrix lipids. According to foundational bioanalytical research by [1], utilizing mixed-mode SPE or dedicated phospholipid-removal plates dramatically reduces matrix effects, improving assay ruggedness.

Step-by-Step Extraction Protocol (Self-Validating System)

This protocol utilizes a 96-well Phospholipid Removal Plate (e.g., Ostro or Phree).

-

Aliquoting: Transfer 50 µL of plasma (blank, standards, QCs, or unknown samples) into the wells of the extraction plate.

-

Internal Standard Addition: Add 10 µL of working Internal Standard (IS) solution (e.g., 3-PEP-d5 at 100 ng/mL in 50% Methanol).

-

Protein Precipitation & Disruption: Add 150 µL of 1% Formic Acid in Acetonitrile (MeCN). Causality: The high organic content precipitates proteins, while the acid disrupts drug-protein binding, ensuring the basic piperidine ring is fully released into the supernatant.

-

Mixing: Aspirate and dispense 3 times using a multichannel pipette to ensure complete precipitation.

-

Filtration/Elution: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes. The proprietary sorbent traps the phospholipids via Lewis acid-base interactions, while the protonated 3-PEP passes through.

-

Dilution: Dilute the eluate with 200 µL of LC-MS grade Water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Figure 1: Mechanistic workflow for the extraction and analysis of 3-PEP from plasma.

Chromatographic & Mass Spectrometric Methodologies

As demonstrated in the analysis of basic drugs by [2], controlling the mobile phase pH is critical for maintaining sensitivity and reproducible retention times.

Liquid Chromatography (UHPLC) Parameters

-

Column: Superficially Porous Particle (SPP) C18, 2.1 x 50 mm, 2.7 µm.

-

Column Temperature: 40°C (Reduces backpressure and improves mass transfer).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95.0 | 5.0 | Initial |

| 0.50 | 95.0 | 5.0 | 6 (Linear) |

| 2.50 | 10.0 | 90.0 | 6 (Linear) |

| 3.50 | 10.0 | 90.0 | 6 (Linear) |

| 3.51 | 95.0 | 5.0 | 11 (Step) |

| 5.00 | 95.0 | 5.0 | Re-equilibration |

Mass Spectrometry (ESI-MS/MS) Parameters

The exact mass of the 3-PEP free base (C13H19NO2) is 221.14. Under ESI+ conditions, it readily forms the[M+H]+ precursor ion at m/z 222.1 . Collision-induced dissociation (CID) primarily attacks the ether linkages.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (eV) | Purpose |

| 3-PEP | 222.1 | 128.1 | 50 | 60 | 25 | Quantifier |

| 3-PEP | 222.1 | 95.0 | 50 | 60 | 40 | Qualifier |

| 3-PEP-d5 | 227.1 | 133.1 | 50 | 60 | 25 | Internal Standard |

(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for a typical triple quadrupole system like the Sciex API 4000/5500 series).

Fragmentation Dynamics

The fragmentation of 3-PEP is highly predictable and structurally informative. The primary cleavage occurs at the ether bond connecting the phenoxy group to the ethoxy chain, resulting in the loss of neutral phenol (94 Da) to yield the highly stable piperidine-ethoxy cation at m/z 128.1 . A secondary, higher-energy cleavage yields the protonated phenol ion at m/z 95.0 .

Figure 2: Collision-Induced Dissociation (CID) fragmentation pathways for 3-PEP.

System Validation & Troubleshooting

To ensure the protocol is a self-validating system , you must verify the absence of matrix effects. Do not assume the phospholipid removal plate worked perfectly without empirical proof.

Post-Column Infusion (PCI) Test:

-

Infuse a pure standard of 3-PEP (100 ng/mL) directly into the mass spectrometer eluent stream post-column via a T-connector at 10 µL/min.

-

Inject an extracted blank plasma sample (prepared via the protocol in Section 2) into the LC.

-

Monitor the MRM transition of 3-PEP (222.1 -> 128.1).

-

Interpretation: The baseline should remain perfectly flat. If a sudden dip in the baseline occurs at the retention time of 3-PEP (approx. 1.8 - 2.2 min), it indicates ion suppression from undetected matrix components.

-

Troubleshooting: If suppression is observed, flatten the gradient curve (e.g., change from 5% to 90% B over 4 minutes instead of 2 minutes) to resolve the analyte away from the suppression zone.

References

-

Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Available at:[Link][1]

-

Georgi, K., & Boos, K. (2006). Multidimensional On-line SPE for undisturbed LC-MS-MS analysis of basic drugs in biofluids. Chromatographia, 63, 523-531. Available at:[Link][2]

Sources

dosage calculations for 3-(2-Phenoxyethoxy)piperidine hydrochloride in animal studies

Application Note: Preclinical Formulation and Allometric Dose Translation for 3-(2-Phenoxyethoxy)piperidine Hydrochloride

Introduction & Pharmacological Context

3-(2-Phenoxyethoxy)piperidine hydrochloride (CAS: 1220036-66-7) is a synthetic small-molecule building block frequently utilized in the preclinical development of neuroactive compounds [1]. Structurally, the molecule features a lipophilic phenoxyethoxy moiety coupled with an ionizable piperidine ring. This structural duality suggests a high potential for membrane permeability and blood-brain barrier (BBB) traversal, making it a valuable scaffold for targeting central nervous system (CNS) receptors or monoamine transporters.

The Causality of Salt Selection: In animal studies, the compound is administered as a hydrochloride (HCl) salt rather than a free base. The protonation of the piperidine nitrogen significantly enhances aqueous solubility. This is a critical experimental choice: high aqueous solubility allows for systemic administration (intravenous, intraperitoneal, or oral gavage) using benign aqueous vehicles (like 0.9% saline) rather than harsh organic co-solvents (e.g., DMSO or Tween-80). Avoiding organic solvents is paramount in early toxicology, as they can induce independent physiological stress, confounding the determination of the compound's true No-Observed-Adverse-Effect-Level (NOAEL) [4].

Principles of Interspecies Dose Translation

A common pitfall in preclinical research is scaling dosages between species based strictly on body weight (mg/kg to mg/kg). Because basal metabolic rate, drug clearance, and physiological time scale non-linearly with mass, weight-based scaling frequently results in severe overdosing in larger mammals.

To ensure safety and scientific integrity, the U.S. Food and Drug Administration (FDA) mandates allometric scaling based on Body Surface Area (BSA) for initial clinical translation [3]. This is achieved using the species-specific Km factor—a constant representing the ratio of nominal body weight (kg) to surface area ( m2 ) [2].